molecular formula C10H18O B106310 Cyclohexanone, 4-ethyl-3,4-dimethyl- CAS No. 17429-42-4

Cyclohexanone, 4-ethyl-3,4-dimethyl-

Cat. No.: B106310
CAS No.: 17429-42-4
M. Wt: 154.25 g/mol
InChI Key: QTLPQJJMLOKWME-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-ethyl-3,4-dimethyl- (IUPAC name: 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one; CAS: 17622-46-7) is a substituted cyclohexenone derivative with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a cyclohexenone backbone with an ethyl group and two methyl groups at the 3- and 4-positions, creating steric and electronic effects that influence its reactivity and physical properties. This compound is structurally related to cyclohexanone, a key intermediate in nylon-6 production, but its alkyl substituents distinguish it in terms of applications in organic synthesis, catalysis, or fragrance chemistry .

Properties

CAS No.

17429-42-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-ethyl-3,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-4-10(3)6-5-9(11)7-8(10)2/h8H,4-7H2,1-3H3

InChI Key

QTLPQJJMLOKWME-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)CC1C)C

Canonical SMILES

CCC1(CCC(=O)CC1C)C

Synonyms

4-Ethyl-3,4-dimethylcyclohexanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-ethyl-3,4-dimethylcyclohexanone with structurally analogous cyclohexanone derivatives, focusing on molecular features, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Substituents Key Structural Differences References
4-Ethyl-3,4-dimethylcyclohexanone C₁₀H₁₆O 3-methyl, 4-ethyl, 4-methyl α,β-unsaturated ketone; branched alkyl groups
3,4-Dimethylcyclohexanone C₈H₁₂O 3-methyl, 4-methyl Saturated ketone; no ethyl group
2,6-Bis(3-fluorobenzylidene)cyclohexanone (MS49) C₂₀H₁₆F₂O Aromatic benzylidene groups at 2,6-positions Extended conjugation; aromatic substituents enhance UV stability
4-Heptylcyclohexanone C₁₃H₂₄O 4-heptyl chain Longer alkyl chain increases hydrophobicity
4-Hydroxy-2,2,6-trimethylcyclohexanone C₉H₁₆O₂ Hydroxy, methyl groups Polar hydroxy group alters solubility

Key Observations:

  • Electronic Effects: The α,β-unsaturated ketone moiety (cyclohexenone) enhances electrophilicity, making it more reactive in Michael additions compared to saturated derivatives .
  • Hydrophobicity: Longer alkyl chains (e.g., 4-heptylcyclohexanone) increase lipophilicity, whereas polar groups (e.g., hydroxy in 4-hydroxy-2,2,6-trimethylcyclohexanone) improve aqueous solubility .

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